molecular formula C26H22N2O3 B10976101 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

Cat. No.: B10976101
M. Wt: 410.5 g/mol
InChI Key: MZLXAHVXRWAYPA-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline carboxamide core, substituted with a dihydrobenzodioxin and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis or Friedländer synthesis.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate acid chloride or anhydride.

    Substitution with Dihydrobenzodioxin and Dimethylphenyl Groups: These groups can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrobenzodioxin moiety.

    Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents (e.g., Grignard reagents).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with quinoline cores are often used as ligands in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation of its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Biochemistry: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE would depend on its specific biological target. Generally, such compounds may:

    Inhibit Enzymes: By binding to the active site or allosteric sites of enzymes.

    Interact with Receptors: Modulating receptor activity by acting as agonists or antagonists.

    Disrupt Cellular Processes: Interfering with DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Benzodioxin Compounds: Often studied for their psychoactive and neuroprotective effects.

Uniqueness

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline or benzodioxin derivatives.

Properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H22N2O3/c1-16-7-8-18(13-17(16)2)23-15-21(20-5-3-4-6-22(20)28-23)26(29)27-19-9-10-24-25(14-19)31-12-11-30-24/h3-10,13-15H,11-12H2,1-2H3,(H,27,29)

InChI Key

MZLXAHVXRWAYPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)OCCO5)C

Origin of Product

United States

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